2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine
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Overview
Description
2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
The synthesis of 2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine typically involves the reaction of 2-methoxyethanamine with 4-methylthiazole-2-carbaldehyde. The reaction is carried out under mild conditions, often using a solvent such as ethanol or methanol. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Chemical Reactions Analysis
2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Methoxy-N-((4-methylthiazol-2-yl)methyl)ethanamine can be compared with other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug used in the treatment of HIV.
Abafungin: An antifungal agent.
Bleomycin: An antineoplastic drug used in cancer therapy.
What sets this compound apart is its unique combination of a methoxy group and a thiazole ring, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H14N2OS |
---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H14N2OS/c1-7-6-12-8(10-7)5-9-3-4-11-2/h6,9H,3-5H2,1-2H3 |
InChI Key |
XKKGPHPKWKXCDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)CNCCOC |
Origin of Product |
United States |
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